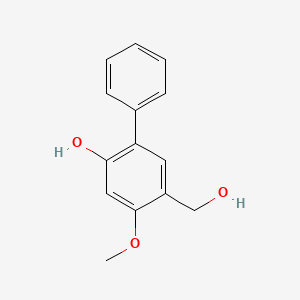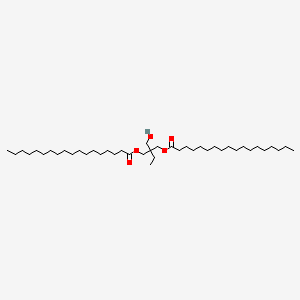![molecular formula C34H24BaCl2N4O8S2 B15346893 Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate] CAS No. 73612-34-7](/img/structure/B15346893.png)
Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate] is a complex organic compound with the molecular formula C17H13ClN2O4S.1/2Ba. It is a barium salt of a sulfonic acid derivative and is commonly used in various industrial applications, particularly in the field of pigments and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a diazotization reaction followed by coupling with a suitable phenol derivative. The process typically involves the following steps:
Diazotization: A suitable aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-1-naphthol in the presence of a sulfonic acid group to form the azo compound.
Barium Salt Formation: The resulting azo compound is then reacted with barium chloride to form the barium salt of the azo compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to optimize the production.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce the azo group to an amine.
Substitution: Substitution reactions can occur at the aromatic rings, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, alkyl halides, and amines.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Amines derived from the reduction of the azo group.
Substitution Products: Substituted aromatic compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a pigment in various applications, including paints, inks, and plastics. Its vibrant color and stability make it a valuable component in these industries.
Biology: In biological research, the compound can be used as a staining agent for microscopic studies, helping to visualize cellular structures and components.
Industry: Beyond its use in pigments, the compound is also employed in the production of textiles, where it imparts color to fabrics.
Mécanisme D'action
The mechanism by which Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate] exerts its effects involves its interaction with molecular targets and pathways. The azo group in the compound can participate in electron transfer reactions, which can be utilized in various chemical and biological processes. The barium ion can also influence the compound's solubility and reactivity.
Comparaison Avec Des Composés Similaires
Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulfonate]
Barium bis[5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate]
Uniqueness: Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate] is unique in its specific substitution pattern and the presence of the hydroxy group on the naphthyl ring, which influences its chemical properties and applications.
Propriétés
Numéro CAS |
73612-34-7 |
|---|---|
Formule moléculaire |
C34H24BaCl2N4O8S2 |
Poids moléculaire |
888.9 g/mol |
Nom IUPAC |
barium(2+);4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-8-16(25(22,23)24)14(9-13(10)18)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2 |
Clé InChI |
OTLKEWOVEAZDMR-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C=C1Cl)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].CC1=CC(=C(C=C1Cl)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Methoxyphenyl)ethyl]pyridine](/img/structure/B15346816.png)


![(6,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B15346837.png)

![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt](/img/structure/B15346852.png)

![N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether [German]](/img/structure/B15346863.png)

![Titanium,dichlorobis[(1,2,3,4,5-h)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B15346869.png)



![N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B15346898.png)
